molecular formula C6H8O3 B3138065 tetrahydrofuro[2,3-b]furan-3(2H)-one CAS No. 445389-44-6

tetrahydrofuro[2,3-b]furan-3(2H)-one

Cat. No.: B3138065
CAS No.: 445389-44-6
M. Wt: 128.13 g/mol
InChI Key: ZAOPDCXUXVLHMW-UHFFFAOYSA-N
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Description

Tetrahydrofuro[2,3-b]furan-3(2H)-one is a heterocyclic organic compound with a unique bicyclic structure It consists of two fused furan rings, making it an interesting subject of study in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetrahydrofuro[2,3-b]furan-3(2H)-one can be achieved through several methods. One common approach involves the base-catalyzed diastereodivergent and regioselective domino processes of triketone enones with arylacetaldehydes. This method employs catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or triethylamine to achieve good yields and diastereoselectivities .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound’s synthesis in a laboratory setting often involves the use of commercially available reagents and standard organic synthesis techniques. The scalability of these methods for industrial production would depend on the optimization of reaction conditions and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions: Tetrahydrofuro[2,3-b]furan-3(2H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Catalytic oxidation of furan and its homologs can be performed using various oxidizing agents under different conditions.

    Reduction: Reduction reactions typically involve the use of hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon.

    Substitution: Substitution reactions can be carried out using halogenating agents or other electrophiles to introduce new functional groups into the furan ring.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various furan derivatives, while reduction can yield tetrahydrofuran derivatives.

Scientific Research Applications

Tetrahydrofuro[2,3-b]furan-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of tetrahydrofuro[2,3-b]furan-3(2H)-one involves its interaction with molecular targets and pathways within biological systems. The specific pathways and targets depend on the compound’s functional groups and the nature of its interactions with enzymes, receptors, or other biomolecules. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic effects and applications .

Comparison with Similar Compounds

    Furofuran: A related compound with two furan rings fused together.

    Tetrahydrofuran: A simpler compound with a single furan ring that has been fully hydrogenated.

Uniqueness: Tetrahydrofuro[2,3-b]furan-3(2H)-one is unique due to its bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

IUPAC Name

2,3,3a,6a-tetrahydrofuro[2,3-b]furan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c7-5-3-9-6-4(5)1-2-8-6/h4,6H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAOPDCXUXVLHMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C1C(=O)CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

In a 250 mL round bottom flask, NaOCl (6.15 g, 14% w/w) was diluted in 100 mL of water. The pH of the solution was adjusted to 9.5 using a 1M NaHCO3 aqueous solution. In a separate 250 mL round bottom flask, hexahydrofuro[2,3-b]furan-3-ol (1 g, 7.7 mmol, 1 eq.) was dissolved in 15 mL of AcOEt at 0° C. Then KBr (91 mg, 0.77 mmol, 0.1 eq.) dissolved in 1 mL of water was added followed by the addition of TEMPO (12 mg, 0.08 mmol, 0.01 eq.). Finally, the NaOCl mixture was added dropwise. After 15 minutes of stirring at 0° C., the mixture was extracted 3 times with 100 mL of AcOEt. The collected organic layers were dried over Na2SO4 and the solvent was evaporated under reduced pressure to afford 950 mg of a white solid, yield: 96%. The resulting tetrahydrofuro[2,3-b]furan-3(2H)-one was used in the next step without further purification.
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6.15 g
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1 g
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12 mg
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Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tetrahydrofuro[2,3-b]furan-3(2H)-one
Reactant of Route 2
tetrahydrofuro[2,3-b]furan-3(2H)-one
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tetrahydrofuro[2,3-b]furan-3(2H)-one
Reactant of Route 4
tetrahydrofuro[2,3-b]furan-3(2H)-one
Reactant of Route 5
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Reactant of Route 6
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